1-(1-Chloroethyl)-4-methylnaphthalene
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Overview
Description
1-(1-Chloroethyl)-4-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloroethyl group and a methyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Chloroethyl)-4-methylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 4-methylnaphthalene with 1-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloroethyl)-4-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloroethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), Lewis acids (aluminum chloride)
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Major Products Formed
Substitution: Amino or thiol derivatives
Oxidation: Hydroxyl or carbonyl derivatives
Reduction: Ethyl derivatives
Scientific Research Applications
1-(1-Chloroethyl)-4-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Chloroethyl)-4-methylnaphthalene involves its interaction with molecular targets through various pathways. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can result in the modulation of biological pathways, making the compound of interest for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Chloroethyl)-naphthalene
- 1-(1-Chloroethyl)-2-methylnaphthalene
- 1-(1-Chloroethyl)-3-methylnaphthalene
Uniqueness
1-(1-Chloroethyl)-4-methylnaphthalene is unique due to the specific positioning of the chloroethyl and methyl groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
141998-56-3 |
---|---|
Molecular Formula |
C13H13Cl |
Molecular Weight |
204.69 g/mol |
IUPAC Name |
1-(1-chloroethyl)-4-methylnaphthalene |
InChI |
InChI=1S/C13H13Cl/c1-9-7-8-12(10(2)14)13-6-4-3-5-11(9)13/h3-8,10H,1-2H3 |
InChI Key |
PTIGZEWNYXMXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(C)Cl |
Origin of Product |
United States |
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